

# Combination Therapy of Opnurasib with Other Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Opnurasib |           |
| Cat. No.:            | B8217952  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Last Updated: November 7, 2025

This guide provides a comparative overview of the preclinical and early clinical data on the combination therapy of **Opnurasib** (JDQ-443), a selective, covalent inhibitor of KRAS G12C, with other anticancer agents. This document is intended for informational purposes for researchers, scientists, and drug development professionals.

It is important to note that in May 2024, Novartis announced the discontinuation of the development of **Opnurasib** across all studies. The decision was cited as being based on a strategic review in light of the increasing number of available options for patients with KRAS G12C-driven cancers, and not due to new safety signals.[1][2][3][4]

# Mechanism of Action: Opnurasib and the Rationale for Combination Therapy

**Opnurasib** is an orally bioavailable small molecule that irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[5] This traps KRAS in its inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.

However, tumors can develop resistance to KRAS G12C inhibitors through various feedback mechanisms and activation of parallel signaling pathways. This provides a strong rationale for



combining **Opnurasib** with other targeted agents to achieve a more potent and durable antitumor response. Preclinical studies have shown that combining **Opnurasib** with inhibitors of upstream (e.g., SHP2) and downstream (e.g., MEK, CDK4/6) signaling components can enhance its antitumor activity.[5][6][7][8][9][10]

# KRAS G12C Signaling Pathway and Points of Therapeutic Intervention

The following diagram illustrates the KRAS G12C signaling pathway and the targets of **Opnurasib** and its combination partners.





Click to download full resolution via product page

Caption: KRAS G12C signaling cascade and points of inhibition.



### **Preclinical Combination Data**

Preclinical studies in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) have demonstrated that the antitumor activity of **Opnurasib** is enhanced when combined with inhibitors of SHP2, MEK, and CDK4/6.[5][7][8][9]

## Opnurasib in Combination with SHP2, MEK, and CDK4/6 Inhibitors in PDX Models

The following table summarizes the preclinical efficacy of **Opnurasib** in combination with TNO155 (SHP2 inhibitor), Trametinib (MEK inhibitor), and Ribociclib (CDK4/6 inhibitor) in KRAS G12C-mutant PDX models.[7]



| Tumor Type | Combination  | Opnurasib<br>(JDQ-443)<br>Dose | Combination<br>Agent Dose | Outcome                                     |
|------------|--------------|--------------------------------|---------------------------|---------------------------------------------|
| NSCLC      | + TNO155     | 100 mg/kg q.d.                 | 10 mg/kg b.i.d.           | Improved tumor regression vs. single agents |
| NSCLC      | + Trametinib | 100 mg/kg q.d.                 | 0.3 mg/kg q.d.            | Improved tumor regression vs. single agents |
| NSCLC      | + Ribociclib | 100 mg/kg q.d.                 | 75 mg/kg q.d.             | Improved tumor regression vs. single agents |
| CRC        | + TNO155     | 100 mg/kg q.d.                 | 10 mg/kg b.i.d.           | Improved tumor regression vs. single agents |
| CRC        | + Trametinib | 100 mg/kg q.d.                 | 0.3 mg/kg q.d.            | Improved tumor regression vs. single agents |
| CRC        | + Ribociclib | 100 mg/kg q.d.                 | 75 mg/kg q.d.             | Improved tumor regression vs. single agents |

q.d. = once daily; b.i.d. = twice daily

### **Experimental Protocols: Preclinical In Vivo Studies**

While highly detailed, step-by-step protocols are not available in the cited literature, the general methodology for the preclinical PDX studies is described as follows.[7]

**Experimental Workflow for PDX Studies** 





Click to download full resolution via product page

Caption: General workflow for preclinical PDX model studies.



- Animal Models: Nude mice bearing KRAS G12C-mutated NSCLC or CRC PDX models were used.[7]
- Treatment Administration: Opnurasib and the combination agents (TNO155, trametinib, or ribociclib) were administered orally at the doses and schedules indicated in the table above.
  [7]
- Efficacy Assessment: Tumor volumes were measured regularly to assess antitumor activity. The primary outcomes were tumor growth inhibition and tumor regression.[7]

### **Clinical Combination Data**

The KontRASt clinical trial program was designed to evaluate **Opnurasib** as a monotherapy and in combination with other agents.

# KontRASt-01: Opnurasib in Combination with TNO155 (SHP2 Inhibitor)

The Phase Ib/II KontRASt-01 trial (NCT04699188) evaluated **Opnurasib** as a monotherapy and in combination with the SHP2 inhibitor TNO155 in patients with advanced KRAS G12C-mutated solid tumors.[11][12][13] Preliminary results from the combination arm were presented at the IASLC 2023 World Conference on Lung Cancer.[11]

Efficacy of **Opnurasib** + TNO155 in NSCLC Patients from KontRASt-01[11]

| Patient Population            | N  | Objective<br>Response Rate<br>(ORR) | Disease Control<br>Rate (DCR) |
|-------------------------------|----|-------------------------------------|-------------------------------|
| Prior KRAS G12C inhibitor     | 12 | 33.3%                               | 66.7%                         |
| KRAS G12C inhibitor-<br>naïve | 12 | 33.3%                               | 83.3%                         |

 Recommended Dose for Expansion: Opnurasib 200 mg twice daily continuously with TNO155 at 10 mg twice daily for 2 weeks on, 1 week off.[11]



 Safety Profile: The combination was reported to have a manageable safety profile. Common adverse events included aspartate aminotransferase (AST) and alanine aminotransferase (ALT) increases.[11]

## KontRASt-03: A Platform Study for Opnurasib Combinations

The KontRASt-03 trial (NCT05358249) was designed as a Phase Ib/II multicenter, open-label platform study to evaluate **Opnurasib** in combination with various selected therapies in patients with advanced solid tumors harboring the KRAS G12C mutation.[14][15][16][17] However, due to the discontinuation of **Opnurasib**'s development, the outcomes of the planned combination arms, which were to include agents like MEK and CDK4/6 inhibitors, are not available.

### **Comparison of Opnurasib Combination Strategies**

The available data, although limited, suggests that vertical inhibition of the MAPK pathway (combining a KRAS G12C inhibitor with a SHP2 or MEK inhibitor) and targeting parallel pathways (such as the cell cycle with a CDK4/6 inhibitor) are viable strategies to enhance the efficacy of KRAS G12C inhibition.

Logical Relationship of Combination Strategies





Click to download full resolution via product page

Caption: Rationale for **Opnurasib** combination therapies.

### Conclusion

Preclinical data strongly supported the combination of **Opnurasib** with SHP2, MEK, and CDK4/6 inhibitors to enhance its antitumor efficacy in KRAS G12C-mutated cancers.[5][7][8][9] Early clinical data from the KontRASt-01 trial demonstrated that the combination of **Opnurasib** with the SHP2 inhibitor TNO155 had promising antitumor activity in patients with NSCLC, including those who had previously been treated with a KRAS G12C inhibitor.[11]

Despite these encouraging findings, the development of **Opnurasib** has been discontinued.[1] [2][3][4] This decision highlights the competitive and rapidly evolving landscape of KRAS G12C targeted therapies. The preclinical and clinical data generated for **Opnurasib** and its combinations, however, remain valuable for the broader scientific community in understanding the therapeutic potential and challenges of targeting KRAS G12C.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Opnurasib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Novartis ends development of KRAS drug, citing 'increasing options available' [endpoints1040.rssing.com]
- 4. Novartis drops out of KRAS | ApexOnco Clinical Trials news and analysis [oncologypipeline.com]
- 5. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. onclive.com [onclive.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. KontRASt-03: A Phase Ib/II, multicenter, open-label platform study of JDQ443 with select combinations in patients with advanced solid tumors harboring the KRAS G12C mutation | Dana-Farber Cancer Institute [dana-farber.org]
- 15. opnurasib (JDQ443) / Novartis [delta.larvol.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]



- 17. KRAS G12C inhibitor combination therapies: current evidence and challenge PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Combination Therapy of Opnurasib with Other Anticancer Agents: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8217952#combination-therapy-of-opnurasib-with-other-anticancer-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com